Melphalan Dimer Hydrochloride
Description
Properties
Molecular Formula |
C₂₆H₃₅Cl₃N₄O₄ .(HCl)ₓ |
|---|---|
Molecular Weight |
573.943646 |
Synonyms |
4-[[2-[[4-[Bis(2-chloroethyl)amino]-L-phenylalanyl]oxy]ethyl](2-chloroethyl)amino]-L-phenylalanine Hydrochloride; |
Origin of Product |
United States |
Synthetic Pathways and Chemical Formation Mechanisms of Melphalan Dimer Hydrochloride
Deliberate Chemical Synthesis Methodologies for Melphalan (B128) Dimer Hydrochloride
The intentional synthesis of Melphalan Dimer Hydrochloride is primarily undertaken to produce analytical standards for impurity profiling in pharmaceutical manufacturing. niscpr.res.in Published procedures, while sometimes suffering from poor yields and difficult isolation, have paved the way for newer, more efficient methods. niscpr.res.in
Elucidation of Reaction Schemas and Synthetic Routes
The core structure of the melphalan dimer involves the linkage of two melphalan molecules. One common dimer, designated as Impurity G, is chemically named 4-[2-[[4-[bis(2-Chloroethyl)amino]-L-phenylalanyl]oxy]ethylamino]-L-phenylalanine hydrochloride. allmpus.comsynzeal.com
A novel, high-yielding synthetic route for Melphalan Dimer Impurity G (as a trifluoroacetic acid salt) has been developed to overcome the challenges of previous methods. niscpr.res.in The synthesis scheme involves a multi-step process starting from protected L-phenylalanine derivatives. Key steps include esterification, protection of the amino group with tert-butoxycarbonyl (Boc), carboxylation, and deacetylation. niscpr.res.in This methodical approach allows for the controlled formation of the dimer linkage, leading to a product with high purity confirmed by HPLC, MS, and NMR. niscpr.res.inniscpr.res.in
Key Reaction Steps in a High-Yielding Synthesis of Dimer Impurity G:
Esterification: A starting compound is esterified using methanol (B129727) and hydrochloric acid. niscpr.res.in
Amine Protection: The resulting amine is protected with a tert-butoxycarbonyl group in the presence of tetrahydrofuran (B95107) (THF) and sodium bicarbonate. niscpr.res.in
Carboxylation: The protected compound undergoes carboxylation using sodium acetate (B1210297) and sodium carbonate in dimethylformamide (DMF). niscpr.res.in
Deacetylation: The subsequent compound is deacetylated using sodium hydroxide (B78521) in methanol. niscpr.res.in
Final Steps: The process continues through several more steps to yield the final dimer impurity. niscpr.res.in
Development of High-Yielding and High-Purity Synthesis Techniques for Specific Dimeric Impurities (e.g., Dimer Impurity G)
The demand for high-purity analytical standards has driven research into optimizing the synthesis of specific melphalan impurities. niscpr.res.in For Dimer Impurity G, a significant breakthrough was a novel route that reported a product yield of 92.57% in one of the final steps. niscpr.res.in This method provides a reliable source of the impurity, which is critical for regulatory agencies and for use in the generic pharmaceutical industry. niscpr.res.in The purity of the synthesized impurity is rigorously verified using modern analytical techniques, ensuring its suitability as a reference standard. niscpr.res.inscispace.com
Influence of Reaction Conditions on Dimerization (e.g., solvents, catalysts, protecting groups)
The conditions under which the synthesis is performed have a profound impact on the yield and purity of the resulting dimer.
Solvents: The choice of solvent is critical in each step of the synthesis. For example, tetrahydrofuran (THF) is used during the amine protection step, while dimethylformamide (DMF) is employed for carboxylation. niscpr.res.in Solvents not only dissolve the reactants but can also influence reaction rates and the stability of intermediates. mpg.demdpi.com The solubility of catalytic species, which can exist in monomer-dimer equilibria, can be affected by the solvent, potentially altering the reaction's site-selectivity. chemrxiv.org
Protecting Groups: The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group for amines, is a cornerstone of the synthetic strategy. niscpr.res.insynzeal.com This prevents unwanted side reactions and directs the synthesis towards the desired dimeric product. The selection of the protecting group is crucial as it must be stable under certain reaction conditions and easily removable without disturbing the rest of the molecule.
Spontaneous Formation and Degradation Mechanisms of Melphalan Leading to Dimerization
Melphalan is known to be unstable in aqueous solutions, undergoing degradation that can lead to the formation of dimeric impurities. researchgate.net This spontaneous process is of significant concern in the formulation and storage of melphalan-containing products.
Hydrolytic Pathways Yielding Dimeric Products
The primary mechanism for melphalan degradation in aqueous media is hydrolysis. The two bis-2-chloroethyl groups are susceptible to nucleophilic substitution by water. semanticscholar.org This process occurs sequentially, first forming monohydroxymelphalan (MOH) and subsequently dihydroxymelphalan. researchgate.netnih.gov
The formation of the dimer is linked to these hydrolytic pathways. A melphalan molecule, or its partially hydrolyzed intermediate (monohydroxymelphalan), can act as a nucleophile. The nitrogen atom of the amino group of one molecule can attack the electrophilic carbon of a chloroethyl group on another molecule, forming a covalent bond and thus the dimer. This dimerization competes with the hydrolysis reaction. researchgate.net The presence of bovine serum albumin has been shown to slow the rate of melphalan hydrolysis. nih.gov
Kinetic Studies of Melphalan Dimerization in Solution
Kinetic studies have shown that the degradation of melphalan in solution is a significant factor determining its in vivo half-life. nih.gov The hydrolysis of melphalan in cell culture medium at 37°C proceeds with a half-life of 66 minutes. nih.gov This degradation follows a pathway through monohydroxy-melphalan to dihydroxy-melphalan. nih.gov
The rate of degradation, and by extension dimerization, is influenced by several factors. Studies suggest that spontaneous degradation, rather than enzymatic metabolism, is the main determinant of melphalan's half-life in the body. nih.gov The stability of melphalan is also formulation-dependent; for example, a propylene (B89431) glycol-free melphalan formulation using Captisol as a solubilizing agent has demonstrated greater stability and a longer shelf-life compared to traditional propylene glycol-based formulations. researchgate.netresearchgate.net This improved stability reduces the rate of formation of degradation products, including dimers.
Interactive Data Table: Half-life of Melphalan and its Metabolite
This table presents data on the degradation of melphalan in cell culture medium at 37°C. nih.gov
| Compound | Half-life (minutes) |
| Melphalan | 66 |
| Monohydroxy-melphalan (MOH) | 58 |
Interactive Data Table: Stability of Melphalan Formulations
This table compares the stability of different melphalan formulations when reconstituted in PVC bags at room temperature (RT). researchgate.net
| Formulation | Concentration (mg/mL) | Stability at RT (hours) |
| Propylene Glycol-Melphalan | 1 | 1 |
| Propylene Glycol-Melphalan | 1.5 | 2 |
| Propylene Glycol-Melphalan | 2 | 2 |
| Captisol-stabilized Melphalan | 1 | 6 |
| Captisol-stabilized Melphalan | 2 | 24 |
Environmental Factors Influencing Dimer Formation Rates (e.g., temperature, pH, ionic strength)
The rate of Melphalan Dimer formation, as a degradation product in solution, is significantly influenced by various environmental factors. These factors affect the stability of the parent Melphalan molecule and the kinetics of the chemical reactions leading to dimerization, primarily the formation of the aziridinium (B1262131) intermediate and its subsequent hydrolysis or reaction.
Temperature
Temperature has a pronounced effect on the stability of Melphalan in solution. Increased temperature accelerates the rate of degradation, which includes both hydrolysis to monohydroxymelphalan and dihydroxymelphalan, and dimerization. The degradation follows Arrhenius kinetics, where the rate constant increases with temperature. nih.gov Consequently, the rate of dimer formation is also elevated at higher temperatures. Storing Melphalan solutions at reduced temperatures is a standard practice to minimize degradation and impurity formation. For instance, the stability of Melphalan is significantly greater at 5°C compared to room temperature (21.5°C). nih.gov
Table 1: Effect of Temperature on Melphalan Stability in Normal Saline
| Temperature (°C) | Time to 5% Drug Loss (t₀.₉₅) | Half-life (t₁/₂) | Source(s) |
|---|---|---|---|
| 5 | 20 hours | Not specified | nih.gov |
| 21.5 | 1.5 hours | Not specified | nih.gov |
pH
The pH of the solution plays a crucial role in the degradation pathway of Melphalan. The primary degradation reaction is the hydrolysis of the chloroethyl groups, a reaction that is pH-dependent. The degradation of Melphalan itself results in the liberation of chloride ions, which can lead to a decrease in the solution's pH. nih.gov This change in pH can, in turn, affect the stability of the remaining drug. While specific kinetic data for dimer formation versus pH is limited, the underlying mechanism of aziridinium ion formation is known to be influenced by pH. Generally, the rate of hydrolysis for nitrogen mustards increases in neutral or alkaline conditions compared to acidic conditions. A lower pH can stabilize the molecule, whereas a higher pH facilitates the formation of the reactive intermediates that lead to degradation products, including the dimer.
Table 2: Expected Influence of pH on Melphalan Dimer Formation Rate
| pH Condition | Effect on Aziridinium Ion Formation | Expected Impact on Dimer Formation Rate |
|---|---|---|
| Acidic (e.g., pH < 5) | Suppressed | Slower |
| Neutral (e.g., pH ~7) | Favorable | Faster |
Ionic Strength
The ionic strength and composition of the solution significantly impact Melphalan's stability. Studies have shown that Melphalan is approximately 30% more stable in a 150 mM NaCl solution (normal saline) compared to Dulbecco's phosphate-buffered saline. nih.gov The presence of a high concentration of chloride ions in the saline solution can suppress the formation of the aziridinium intermediate via Le Chatelier's principle. This slows down the rate-limiting step for both hydrolysis and dimerization. Therefore, solutions with higher chloride ion concentrations can reduce the rate of dimer formation. Conversely, buffers containing nucleophilic species or those that lack a common ion effect may result in faster degradation.
Table 3: Effect of Solution Composition on Melphalan Stability
| Solution | Relative Stability | Probable Reason | Source(s) |
|---|---|---|---|
| 150 mM NaCl (Normal Saline) | Higher | Common ion (Cl⁻) effect suppresses aziridinium ion formation. | nih.gov |
Advanced Analytical Methodologies for Characterization and Quantification of Melphalan Dimer Hydrochloride
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the definitive identification and structural assignment of melphalan (B128) dimer hydrochloride, providing detailed information about its molecular structure and chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of organic molecules. For Melphalan Dimer Hydrochloride, both ¹H and ¹³C NMR are utilized to map the chemical environment of each proton and carbon atom.
In a study detailing a high-yield synthesis of a melphalan dimer impurity, ¹H NMR spectroscopy was crucial for characterizing the final product and various intermediates. nih.govniscpr.res.in The ¹H NMR spectrum of the synthesized melphalan dimer impurity G, recorded in DMSO-d6 on a 400 MHz spectrometer, showed characteristic signals that confirmed the dimeric structure. niscpr.res.in
¹H NMR Data for Melphalan Dimer Impurity G: niscpr.res.in
δ 2.89-2.95 (4H, d): Corresponds to the two methylene groups (CH₂) adjacent to the chiral centers.
δ 3.64-3.68 (16H, t): Represents the sixteen protons of the four chloroethyl groups (-CH₂CH₂Cl).
δ 4.05-4.07 (2H, t) and 4.19-4.20 (2H, t): Assigned to the protons of the methylene groups in the ester linkage.
δ 6.64-6.71 (4H, d) and 7.00-7.08 (4H, d): Aromatic protons of the two phenylalanine moieties.
δ 8.23-8.25 (4H, s): Protons associated with the amino groups.
While the primary research article confirms the use of ¹³C NMR for structural identification, specific chemical shift data for the dimer is often found in supplementary materials. nih.govniscpr.res.in Based on the structure of melphalan and related compounds, the ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbons of the carboxylic acid and ester groups, the aromatic carbons, the carbons of the chloroethyl groups, and the aliphatic carbons of the phenylalanine backbone.
Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | 170-180 |
| Aromatic (C-Ar) | 110-150 |
| Methylene (CH₂) adjacent to Nitrogen | 40-60 |
| Methylene (CH₂) adjacent to Chlorine | 35-45 |
| Methine (CH) | 50-60 |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly employed.
In the synthesis of melphalan dimer impurity G, ESI-MS was used to confirm the molecular weight of the final product. The calculated mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ was 573.17, and the experimentally found value was 575, which corresponds to the protonated molecule and likely includes adducts. niscpr.res.in
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
While specific IR and Raman spectra for this compound are not widely published, the expected vibrational bands can be predicted based on its structural components. The IR spectrum would likely show characteristic absorption bands for the N-H stretching of the amine and amide groups, C=O stretching of the carboxylic acid and ester, C-Cl stretching of the chloroethyl groups, and various vibrations associated with the aromatic rings. researchgate.netmdpi.comresearchgate.netvscht.cz
Similarly, Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The analysis of nitrogen mustard compounds by Raman spectroscopy has been demonstrated, and this technique could be applied to characterize the dimer. rigaku.comscience.govmdpi.com
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine/Amide) | Stretching | 3200-3500 |
| C=O (Carboxylic Acid/Ester) | Stretching | 1650-1750 |
| C-Cl (Chloroethyl) | Stretching | 600-800 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
Chromatographic Separation and Purity Profiling
Chromatographic techniques are essential for separating the melphalan dimer from the parent drug and other related impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Method Development for Dimer Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination and impurity profiling in the pharmaceutical industry. The development of a robust, stability-indicating HPLC method is critical for the analysis of melphalan and its impurities, including the dimer.
Several studies have described gradient HPLC methods for the simultaneous determination of melphalan and its related substances. nih.govresearchgate.net These methods typically utilize a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724). nih.govijper.org The use of a gradient elution allows for the effective separation of impurities with a wide range of polarities. nih.gov In the synthesis of melphalan dimer impurity G, HPLC was used to confirm the purity of the final compound, which was found to be 99.59%. niscpr.res.in
Method development for dimer separation would involve optimizing parameters such as the column chemistry, mobile phase composition (including pH and buffer strength), gradient profile, and detector wavelength to achieve adequate resolution between the dimer, melphalan, and other potential impurities. researchgate.netijper.org
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns and higher pressures, offers significant advantages over traditional HPLC in terms of resolution, speed, and sensitivity. The application of UPLC can lead to much shorter analysis times, which is particularly beneficial for unstable compounds like melphalan. nih.gov
A UPLC-UV method has been developed for the quantification of melphalan in human plasma with a total run time of only 4 minutes per sample. nih.gov This demonstrates the potential of UPLC to significantly expedite the analysis of melphalan and its related compounds. The enhanced resolution offered by UPLC would also be advantageous for separating the dimer from other closely eluting impurities, providing a more accurate purity profile. researchgate.net The principles of method development for UPLC are similar to HPLC but are adapted to the specific requirements of the UPLC system, including the use of columns with sub-2 µm particles. nih.govmdpi.com
Application of this compound as an Analytical Reference Standard
This compound is a significant impurity that can form during the synthesis of Melphalan, an antineoplastic agent. cymitquimica.comniscpr.res.in In the pharmaceutical industry, reference standards are highly purified compounds that serve as a benchmark for confirming the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs) and final drug products. simsonpharma.com
The primary application of this compound is as a qualified analytical reference standard in the quality control of Melphalan. cleanchemlab.com Its use is critical for several reasons:
Impurity Profiling: Regulatory agencies require strict control of impurities in drug substances. This compound is used as a standard marker to detect and quantify the presence of this specific dimer impurity in batches of Melphalan API. niscpr.res.in
Method Development and Validation: During the development of new analytical methods, such as stability-indicating HPLC assays, this compound is used to confirm that the method can effectively separate the dimer from the main API and other related substances. iosrjournals.orgcleanchemlab.com
Quality Control (QC) Testing: In routine QC analysis of Melphalan drug products, the reference standard is used to identify and quantify the amount of the dimer impurity, ensuring that it does not exceed specified limits. cleanchemlab.com This guarantees the consistency and safety of the final formulation. simsonpharma.comcleanchemlab.com
Because separating impurities from the API can be a difficult and time-consuming process that often yields insufficient quantities for characterization, the specific chemical synthesis of the Melphalan dimer is often undertaken. niscpr.res.inniscpr.res.in This allows for the production of a high-purity reference material necessary for its use as a standard marker in analytical testing. niscpr.res.inniscpr.res.in By providing a reliable point of comparison, the this compound reference standard plays a pivotal role in ensuring the quality and regulatory compliance of Melphalan-containing medicines. simsonpharma.com
Role and Implications of Melphalan Dimer Hydrochloride As a Chemical Impurity
Classification and Regulatory Significance of Dimeric Impurities
The International Council for Harmonisation (ICH) provides guidelines that classify impurities in new drug substances into three main categories: organic impurities, inorganic impurities, and residual solvents. niscpr.res.ingmpinsiders.com Melphalan (B128) Dimer Hydrochloride falls under the category of organic impurities, which can arise during the manufacturing process or storage of the drug substance. daicelpharmastandards.comgmpinsiders.com Specifically, it is considered a process-related impurity, as it is formed during the synthesis of melphalan. iosrjournals.org
Regulatory bodies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), following ICH guidelines, place stringent limits on the levels of impurities in pharmaceutical products. ijprajournal.comijpras.com Dimeric impurities are of particular concern because their structure, being composed of two molecules of the parent drug, can lead to different pharmacological or toxicological profiles. niscpr.res.in The identification and characterization of any impurity present at a level greater than the identification threshold (typically 0.1%) is mandatory. galaxypub.co
The significance of controlling dimeric impurities like Melphalan Dimer Hydrochloride is underscored by regulatory requirements for impurity profiling. galaxypub.co This process involves identifying and quantifying the impurities present in a drug substance to ensure the product's quality and safety. synzeal.com Pharmacopoeias, including the British Pharmacopoeia (BP) and the United States Pharmacopeia (USP), list known impurities for specific drugs, and Melphalan Dimer (referred to as Melphalan EP Impurity G) is a recognized impurity. niscpr.res.inallmpus.com Regulatory agencies consider the control of such impurities critical for the approval of generic drugs and for maintaining the quality of established pharmaceutical products. niscpr.res.inijprajournal.com
Table 1: Regulatory Classification and Guidelines for Pharmaceutical Impurities
| Category | Description | Relevant Guidelines | Examples in Melphalan Synthesis |
|---|---|---|---|
| Organic Impurities | Arise during manufacturing or storage. Can be starting materials, by-products, intermediates, degradation products, or reagents. | ICH Q3A(R2), ICH M7 | Melphalan Dimer, Monohydroxy Melphalan, Dihydroxy Melphalan iosrjournals.orggmpinsiders.comgalaxypub.co |
| Inorganic Impurities | Result from the manufacturing process. Include reagents, ligands, catalysts, heavy metals, etc. | ICH Q3D | Reagents, catalysts gmpinsiders.com |
| Residual Solvents | Organic volatile chemicals used during the synthesis or purification process. | ICH Q3C | Methanol (B129727), Acetonitrile (B52724) iosrjournals.orgdaicelpharmastandards.com |
Impact on Chemical Purity and Product Quality in Research Materials
The formation of the dimer and other degradation products, such as monohydroxymelphalan and dihydroxymelphalan, is a known issue affecting the stability of melphalan. iosrjournals.orgresearchgate.net The mechanism and kinetics of melphalan degradation, including dimer formation, have been studied, indicating that the API is susceptible to chemical changes under various conditions. researchgate.net This instability underscores the importance of monitoring and controlling impurities to maintain product quality over time. nih.gov
For research and analytical purposes, impurity reference standards are crucial. drjcrbio.com The synthesis of pure forms of impurities like Melphalan Dimer allows for their use as standard markers. niscpr.res.in These standards are essential for the development and validation of analytical methods designed to detect and quantify the presence of these impurities in the final API, ensuring the quality of research materials and pharmaceutical products. niscpr.res.insynzeal.com The availability of characterized impurity standards helps in accurately assessing the purity profile of melphalan. synzeal.com
Table 2: Common Process-Related and Degradation Impurities of Melphalan
| Impurity Name | Chemical Name | Molecular Formula | Reference |
|---|---|---|---|
| This compound | 4-[2-[[4-[bis(2-Chloroethyl)amino]-L-phenylalanyl]oxy]ethylamino]-L-phenylalanine hydrochloride | C26H36Cl4N4O4 | allmpus.com |
| Monohydroxy Melphalan | 4-[(2-Chloroethyl)(2-hydroxyethyl)amino]-L-phenylalanine | Not specified | iosrjournals.org |
| Dihydroxy Melphalan | 4-[Bis(2-hydroxyethyl)amino]-L-phenylalanine | Not specified | iosrjournals.orgresearchgate.net |
| Melphalan Ethyl Ester | Ethyl 4-[bis(2-chloroethyl)amino]-L-phenylalaninate | Not specified | iosrjournals.org |
Strategies for Impurity Control and Mitigation in Melphalan-Related Chemical Processes
Controlling the formation of this compound and other impurities is a key objective in the chemical process development for melphalan. Strategies for impurity control span the entire manufacturing process, from synthesis to storage. ijprajournal.com
One primary strategy is the optimization of the synthetic route. This involves carefully selecting reaction conditions such as temperature, pH, solvents, and reaction time to minimize the formation of by-products like the dimer. ijprajournal.comresearchgate.net Understanding the degradation pathways of melphalan is crucial for developing a robust manufacturing process. researchgate.net For instance, since melphalan degrades through hydrolysis to form hydroxy derivatives and can also form dimers, controlling water content and temperature is vital. researchgate.net
The development of robust analytical methods is another cornerstone of impurity control. nih.gov Stability-indicating high-performance liquid chromatography (HPLC) methods are widely used to separate and quantify melphalan from its related impurities, including the dimer. iosrjournals.orgnih.gov These methods must be validated to be specific, accurate, and precise, capable of detecting impurities at levels as low as 0.1%. nih.govijper.org Such analytical procedures are essential for routine quality control of production batches and for stability studies to ensure the product remains within specification throughout its shelf life. nih.gov
Finally, purification techniques are employed to remove impurities that are formed despite optimized synthesis conditions. Recrystallization and chromatography are common methods used to achieve the high purity required for pharmaceutical-grade melphalan. researchgate.net Forced degradation studies, where the drug substance is exposed to stress conditions like heat, light, and acid, are also performed. iosrjournals.org These studies help to identify potential degradation products and establish the stability-indicating nature of the analytical methods used for quality control. iosrjournals.orgijprajournal.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Melphalan |
| Monohydroxy Melphalan |
| Dihydroxy Melphalan |
| Melphalan Ethyl Ester |
| Acetonitrile |
Investigation of Molecular Interactions and Biological Impact of Melphalan Dimer Hydrochloride Laboratory Research Focus
In Silico Computational Studies on Dimeric Structures
In silico research, utilizing computational power to model and predict molecular behavior, serves as a foundational step in understanding the potential interactions of complex molecules like the melphalan (B128) dimer. nih.gov These theoretical studies provide critical insights that guide further preclinical laboratory research. nih.gov
Molecular modeling and docking are computational techniques used to predict the conformation and interaction of a small molecule (ligand), such as a melphalan dimer, within the active site of a biological macromolecule, like a protein or DNA. derpharmachemica.commdpi.com This approach is fundamental in structure-based drug design, allowing researchers to visualize and analyze binding modes at an atomic level. derpharmachemica.commolecular-modelling.ch
The process involves creating three-dimensional models of the molecules and then using algorithms to find the most favorable binding orientation, or "pose," of the ligand within the receptor's binding site. derpharmachemica.com For a melphalan-related structure, computer modeling can be employed to study its ability to form complexes with DNA, a key aspect of its mechanism of action. nih.gov Molecular dynamics (MD) simulations can further refine these models by simulating the movements of atoms and molecules over time, providing a more dynamic and realistic view of the binding stability and interactions. mdpi.comnih.govnih.gov These simulations help in understanding how mutations or structural changes, such as dimerization, might alter the stability and flexibility of the target protein or the binding affinity of the ligand. nih.govnih.gov
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.govaston.ac.uk In the context of melphalan and its analogs, SAR provides a basis for chemical modifications aimed at improving anticancer properties. nih.gov By systematically altering specific chemical motifs—such as esterifying the carboxyl group or modifying the amino group—researchers can observe the resulting changes in biological effects like cytotoxicity and genotoxicity. nih.govmdpi.com
The fundamental premise of SAR is that the activity of a compound is directly related to its physicochemical properties, which are dictated by its structure. nih.gov For instance, studies on various melphalan analogs have demonstrated that specific chemical modifications can lead to derivatives with significantly higher biological activity compared to the parent drug. nih.gov This process allows for the selection of compounds with the most promising activity profiles for further, more detailed investigation. nih.gov The insights gained from SAR are crucial for the rational design of new molecules with enhanced therapeutic potential. mdpi.com
Preclinical In Vitro Cellular Studies Using Melphalan Analogs and Related Structures (Methodological Considerations for Dimer Research)
In vitro cellular studies are a cornerstone of preclinical research, providing a controlled environment to investigate the biological impact of chemical compounds on living cells. Methodologies applied to melphalan and its analogs offer a direct framework for assessing the effects of related dimeric structures.
The genotoxic properties of melphalan-related compounds are frequently evaluated by assessing their ability to induce DNA damage. The alkaline comet assay (single-cell gel electrophoresis) is a sensitive and widely used method for detecting DNA strand breaks in individual cells. nih.govnih.govmdpi.com In this assay, cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis under alkaline conditions. nih.govmdpi.comf1000.com Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The percentage of DNA in the tail is directly proportional to the level of DNA damage. nih.gov
Studies on melphalan analogs have consistently shown an induction of DNA damage in a time-dependent manner across various hematological cancer cell lines, including THP1, HL60, and RPMI8226. nih.govnih.gov For example, research has demonstrated that certain modified analogs can generate a significantly higher level of DNA breaks compared to the parent melphalan compound, particularly after longer incubation periods of 24 to 48 hours. nih.govnih.gov
| Compound | Incubation Time (hours) | % DNA Damage (Mean) |
|---|---|---|
| Melphalan (Parent Drug) | 4 | 5.5% |
| EM-I-MEL (Analog 1) | 4 | 9.2% |
| EM-T-MEL (Analog 2) | 4 | 11.7% |
| EM-T-MEL (Analog 2) | 24 | Statistically significant increase vs. Melphalan |
| EM-T-MEL (Analog 2) | 48 | Statistically significant increase vs. Melphalan |
This table is illustrative, based on findings that new melphalan derivatives can cause a higher percentage of DNA strand breaks compared to the unmodified parent drug, with effects increasing over time. nih.gov
A primary goal of chemotherapy research is to understand the mechanisms by which compounds induce cancer cell death. nih.gov Apoptosis, or programmed cell death, is a key pathway investigated in response to treatment with melphalan analogs. nih.gov This process is characterized by a series of distinct biochemical and morphological changes.
Apoptosis Induction: The induction of apoptosis can be quantified using methods like Hoechst 33342/propidium iodide double staining or assays that detect the externalization of phosphatidylserine (B164497) on the cell membrane. nih.gov Studies show that novel melphalan analogs can exhibit higher proapoptotic activity than the unmodified compound. nih.govresearchgate.net
Caspase Activation: Apoptosis is executed by a family of proteases called caspases. The intrinsic (mitochondrial) pathway involves the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3 and -7. nih.gov The extrinsic pathway involves initiator caspase-8. nih.gov The activity of these caspases can be measured to confirm the engagement of apoptotic signaling. Research has shown that different cell lines exhibit varying sensitivity to caspase activation, with some melphalan derivatives leading to a significant increase in caspase-3/7 activity. nih.gov In some cellular contexts, activation of caspase-2 has also been observed, potentially linking DNA damage to mitotic catastrophe. nih.govresearchgate.net
Mitochondrial Membrane Potential (ΔΨm) Changes: The integrity of the mitochondrial membrane is critical for cell survival, and its disruption is a key event in the intrinsic apoptotic pathway. nih.gov A drop in mitochondrial membrane potential (ΔΨm) can be measured using specific fluorescent probes like JC-1. nih.gov In healthy cells, JC-1 forms aggregates within the mitochondria, emitting red fluorescence. When ΔΨm collapses, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence. nih.gov Studies have demonstrated that melphalan and its derivatives can significantly disrupt the mitochondrial membrane potential, particularly at longer incubation times, indicating the involvement of mitochondria-dependent apoptotic mechanisms. nih.govnih.gov
| Pathway/Event | Common Assay/Method | Typical Finding with Melphalan Analogs |
|---|---|---|
| Apoptosis Induction | Phosphatidylserine externalization (e.g., Annexin V staining) | Increased fraction of apoptotic cells compared to parent drug. nih.govresearchgate.net |
| Caspase Activation | Fluorometric or colorimetric assays for Caspase-3/7, -8, -9 activity | Increased activity of executioner caspases (e.g., Caspase-3). nih.gov |
| Mitochondrial Disruption | JC-1 fluorescent probe assay | Time-dependent decrease in mitochondrial membrane potential. nih.gov |
Melphalan is a bifunctional alkylating agent, and its cytotoxic effects are primarily attributed to its ability to form covalent adducts with cellular macromolecules. nih.govnih.gov The primary target is DNA, but binding to RNA and proteins also occurs. nih.govnih.gov
DNA Adducts: The alkylation of DNA by melphalan proceeds through the formation of a reactive aziridinium (B1262131) ion. nih.gov This intermediate reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine (B1146940) and the N3 of adenine. nih.govresearchgate.net This can result in several types of lesions:
Monoadducts: A single chloroethyl group of melphalan binds to a DNA base. nih.govnih.gov
Inter-strand Cross-links (ICLs): Following the formation of a monoadduct, the second chloroethyl group reacts with a base on the opposite DNA strand, covalently linking the two strands. nih.govnih.gov ICLs are considered the most critical lesions for cytotoxicity as they block DNA replication and transcription. haematologica.orgfrontiersin.org
Intra-strand Cross-links: The second reaction occurs with a base on the same DNA strand. nih.gov
DNA-Protein Cross-links: The reactive intermediate binds to an adjacent protein instead of another DNA base. nih.gov
The formation and repair of these adducts can be quantified, and studies have shown that the persistence of DNA adducts correlates with cytotoxic effects. haematologica.orgnih.gov
Protein and Amino Acid Adducts: Melphalan's reactivity is not limited to DNA. It can also form covalent adducts with the functional groups of free amino acids and proteins. nih.gov In vitro studies have shown that melphalan reacts with the side chains of several amino acids, including Cysteine, Methionine, Tyrosine, Histidine, Lysine, Aspartate, and Glutamate. nih.govaminer.org The formation of these adducts can be identified and characterized using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Understanding these interactions is crucial for a complete picture of the compound's mechanism of action and potential off-target effects. nih.govaminer.org
Future Directions and Emerging Research Avenues for Melphalan Dimer Hydrochloride
Development of Advanced Methodologies for Trace Dimer Detection and Characterization
The accurate detection and characterization of trace amounts of Melphalan (B128) Dimer Hydrochloride are crucial for ensuring the quality and safety of melphalan formulations. Current research is focused on developing more sensitive and specific analytical techniques to identify and quantify this impurity, even at very low levels.
High-Performance Liquid Chromatography (HPLC) has been a foundational technique for analyzing melphalan and its impurities. nih.gov Stability-indicating HPLC methods have been developed to separate and quantify various impurities, including the potential for dimer formation, in both the drug substance and final product. nih.gov These methods are often capable of quantifying impurities at levels above 0.1%. nih.gov
More advanced methodologies are continuously being explored to enhance detection limits and provide more detailed structural information. Some of these include:
Gradient HPLC: A robust gradient HPLC procedure has been described for the simultaneous determination of melphalan and its related impurities. This method utilizes a linear gradient of acetonitrile (B52724) in water with specific additives to achieve separation. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has been established as a method for determining photodegradation impurities of melphalan hydrochloride. researchgate.net This technique is particularly useful for separating polar compounds that are not well-retained by traditional reversed-phase chromatography.
Mass Spectrometry (MS): The coupling of liquid chromatography with mass spectrometry (LC-MS/MS) is a powerful tool for inferring the structures of impurities. researchgate.net This technique provides molecular weight and fragmentation data, which are essential for the definitive identification of dimeric structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, ¹H and ¹³C NMR are indispensable. niscpr.res.inscispace.com These techniques provide detailed information about the chemical environment of each atom in the molecule, confirming the structure of synthesized impurity standards. niscpr.res.inscispace.com
A recent study detailed a novel, high-yield synthesis of a specific melphalan dimer impurity, which was then thoroughly characterized using HPLC for purity assessment and MS, ¹H NMR, and ¹³C NMR for structural identification. niscpr.res.inscispace.com This availability of a pure reference standard is critical for the development and validation of analytical methods aimed at detecting this impurity in pharmaceutical batches. synzeal.com
Below is a table summarizing the key analytical techniques used for the detection and characterization of melphalan impurities, including the dimer.
| Analytical Technique | Application | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of melphalan and its impurities. | Robust, reproducible, and capable of quantifying impurities above 0.1%. nih.gov |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Determination of photodegradation and polar impurities. | Effective for separating polar compounds. researchgate.net |
| Mass Spectrometry (MS) | Structural inference and confirmation of molecular weight. | High sensitivity and specificity for impurity identification. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation. | Provides detailed information on the molecular structure. niscpr.res.inscispace.com |
Novel Approaches to Inhibit Dimerization During Chemical Synthesis and Storage
The stability of melphalan is a significant concern, as degradation can lead to the formation of impurities, including the dimer. nih.gov Research into novel approaches to inhibit dimerization focuses on understanding the degradation pathways and optimizing synthesis and storage conditions.
Melphalan's stability is highly dependent on factors such as temperature, pH, and the composition of the solution. nih.gov Studies have shown that melphalan is more stable in normal saline (150 mM NaCl solution) compared to phosphate-buffered saline. nih.gov The rate of degradation also increases with temperature. nih.gov For instance, at room temperature (21.5°C), a 5% loss of activity was observed in 1.5 hours, whereas at 5°C, this took 20 hours. nih.gov
Current and future strategies to inhibit dimerization include:
Optimized Storage Conditions: Storing melphalan solutions at lower temperatures, such as -20°C, has been shown to significantly improve stability, with less than 5% loss of activity over 7 months. nih.gov The stability of melphalan solutions is also affected by concentration, with different concentrations exhibiting varying stability profiles at refrigerated and room temperatures. springermedizin.denih.gov
Formulation Strategies: The development of novel formulations is a key area of research. For example, a Captisol-enabled (CE) formulation of melphalan has demonstrated superior stability compared to propylene (B89431) glycol (PG)-based formulations. researchgate.net This cyclodextrin-based formulation forms reversible inclusion complexes with melphalan, which improves its solubility and stability in aqueous solutions. evomela.com
Control of Synthesis Parameters: A novel high-yielding synthetic route for a melphalan dimer impurity has been reported. niscpr.res.inscispace.com Understanding the reaction conditions that favor the formation of the dimer is crucial for developing synthetic strategies that minimize its production. niscpr.res.inscispace.com By carefully controlling parameters such as solvent, temperature, and the presence of catalysts, it may be possible to reduce the formation of dimeric impurities. niscpr.res.in
The following table summarizes the influence of various factors on melphalan stability and potential strategies for inhibition of degradation.
| Factor | Influence on Stability | Inhibition Strategy |
| Temperature | Higher temperatures increase the rate of degradation. nih.gov | Store at refrigerated or frozen temperatures. nih.gov |
| pH and Solution Composition | More stable in normal saline than in phosphate-buffered saline. nih.gov | Use of optimized diluents and buffers. |
| Formulation | Propylene glycol-based formulations have limited stability. researchgate.net | Development of more stable formulations, such as cyclodextrin-based ones. evomela.com |
| Synthesis Conditions | Reaction parameters can influence the formation of dimer impurities. niscpr.res.in | Optimization of the synthetic route to minimize impurity formation. niscpr.res.inscispace.com |
Theoretical Exploration of Unique Chemical Reactivity and Potential Molecular Targets of Dimeric Structures
The primary mechanism of action of melphalan involves the alkylation of DNA. patsnap.com The two chloroethyl groups form highly reactive aziridinium (B1262131) ions that can create covalent bonds with the N7 position of guanine (B1146940) bases in DNA, leading to interstrand and intrastrand cross-links. nih.govnih.gov This DNA damage disrupts replication and transcription, ultimately inducing cell death. patsnap.comnih.gov
The chemical reactivity and molecular targets of the melphalan dimer are not as well-studied as the monomer. However, based on its structure, some theoretical explorations can be made. The dimer is a larger molecule, which could influence its ability to enter cells and interact with DNA. lgcstandards.comsimsonpharma.com
Potential areas for future research into the unique chemical reactivity and molecular targets of the melphalan dimer include:
DNA Interaction Studies: Investigating how the dimeric structure interacts with DNA is a key area of interest. It is possible that the dimer could form different types of DNA adducts or cross-links compared to the monomer, potentially leading to a different biological response.
Cellular Uptake and Efflux: The larger size and altered polarity of the dimer may affect its transport across the cell membrane. Studies could explore whether the dimer is a substrate for different cellular uptake or efflux pumps, which could influence its intracellular concentration and activity.
Interaction with DNA Repair Pathways: Resistance to melphalan has been linked to increased efficiency of DNA repair mechanisms. researchgate.net It would be valuable to investigate whether the DNA damage caused by the dimer is recognized and repaired by the same pathways as the damage from the monomer. Inhibition of specific DNA repair pathways, such as PARP or DNA-PK, has been shown to synergize with melphalan, and similar studies could be conducted with the dimer. nih.govresearchgate.net
Molecular Modeling and Simulation: Computational approaches, such as molecular dynamics simulations, can be used to predict the interactions between the melphalan dimer and biological macromolecules like DNA and proteins. nih.gov These theoretical studies can provide insights into potential binding sites and mechanisms of action, guiding further experimental research.
The table below outlines potential research questions and the methodologies that could be employed to address them.
| Research Question | Potential Methodology |
| How does the melphalan dimer interact with DNA? | In vitro DNA binding assays, structural biology techniques (e.g., X-ray crystallography, NMR). |
| Is the cellular uptake of the dimer different from the monomer? | Cell-based uptake and efflux assays using radiolabeled or fluorescently tagged compounds. |
| How do cells respond to DNA damage induced by the dimer? | Analysis of DNA repair protein activation, cell cycle analysis, and apoptosis assays. |
| What are the potential molecular targets of the dimer? | Molecular docking and dynamics simulations, proteomics to identify binding partners. |
Q & A
Basic: What are the standard chemical identification methods for Melphalan Hydrochloride?
Answer:
Melphalan Hydrochloride can be identified using two primary chemical tests:
- Colorimetric Test: Dissolve 0.02 g in methanol, add 4-(4-nitrobenzyl)pyridine in acetone, evaporate, and dissolve the residue in methanol with ammonia. A purple color confirms the presence of the compound .
- Chloride Ion Detection: Dissolve 0.1 g in sodium hydroxide solution, heat, acidify with nitric acid, and filter. The filtrate should test positive for chloride ions via standard qualitative methods .
These methods are foundational for verifying compound purity in preclinical studies.
Basic: How is reverse-phase HPLC (RP-HPLC) validated for quantifying Melphalan Hydrochloride in drug formulations?
Answer:
RP-HPLC validation requires:
- Linearity Assessment: Prepare triplicate samples at five concentrations (LOQ to 150% of target). Plot detector response vs. concentration and calculate regression parameters (R² > 0.99, residual sum of squares < 5%) .
- Signal-to-Noise Ratio: Ensure a minimum ratio of 3 for the limit of detection (LOD).
- Accuracy/Precision: Use spiked recovery experiments with predefined acceptance criteria (e.g., ±10% deviation).
This protocol ensures compliance with pharmaceutical analytical standards .
Basic: What is the alkylating mechanism of Melphalan Hydrochloride in cancer cells?
Answer:
Melphalan, a nitrogen mustard alkylator, forms covalent DNA crosslinks via its bis(2-chloroethyl)amine group. This disrupts DNA replication and triggers apoptosis in rapidly dividing cells (e.g., myeloma cells). The reaction proceeds through a reactive aziridinium intermediate, which alkylates guanine at the N7 position .
Advanced: How does Melphalan Hydrochloride suppress IL-6 in bone marrow stromal cells (BMSCs) and osteoblasts (HOBs)?
Answer:
- Experimental Design: Treat BMSCs/HOBs with 50 µg/mL Melphalan Hydrochloride for 24 hours. Collect supernatants at 2–48 hours post-treatment and measure IL-6 protein via ELISA.
- Key Findings: Melphalan reduces IL-6 protein >90% compared to controls, with mRNA levels showing transient upregulation (4 hours) followed by sustained suppression. This effect is distinct from other alkylators (e.g., mechlorethamine hydrochloride), suggesting non-alkylating mechanisms (e.g., transcriptional regulation) .
- Methodological Note: Use Actinomycin-D or α-amanitin to assess RNA stability and cellular fractionation to study transcription factor localization (e.g., p65, c-jun) .
Advanced: How do formulation differences (propylene glycol-based vs. Captisol-stabilized) impact experimental outcomes in preclinical models?
Answer:
- Stability Testing: Compare Melphalan Hydrochloride degradation rates in 0.9% NaCl stored in PVC bags. Captisol-stabilized formulations (e.g., Evomela®) exhibit prolonged stability at room temperature, reducing batch variability in pharmacokinetic studies .
- Toxicity/Efficacy: In rabbit models, both formulations show equivalent efficacy against retinoblastoma vitreous seeds, but propylene glycol-free versions reduce acute kidney injury risk in murine transplantation models .
Advanced: What methodologies evaluate the leukemogenic potential of Melphalan Hydrochloride?
Answer:
- Chromosomal Aberration Assays: Treat human lymphocytes in vitro with 0.1–10 µg/mL Melphalan for 24–48 hours. Analyze metaphase spreads for breaks, gaps, and translocations .
- Carcinogenicity Studies: Longitudinal rodent models (e.g., 2-year exposure) assess leukemia incidence. IARC classifies Melphalan as Group 1 (carcinogenic) based on human myeloma patient data showing secondary leukemia rates of 5–10% .
Advanced: How does the prodrug Melflufen Hydrochloride enhance Melphalan's antitumor activity?
Answer:
- Mechanism: Melflufen, a dipeptide prodrug, is cleaved by aminopeptidases in tumor cells, releasing Melphalan with 50-fold higher intracellular concentration.
- Experimental Validation: In MM.1S xenograft models, 3 mg/kg Melflufen (i.v., twice weekly) reduces tumor volume by 70% vs. 40% for equimolar Melphalan. Assess efficacy via bioluminescence imaging and survival analysis .
Advanced: How do researchers design combination therapies with Melphalan Hydrochloride and proteasome inhibitors (e.g., bortezomib)?
Answer:
- Synergy Testing: Treat MM cell lines (e.g., RPMI-8226) with Melphalan (IC₅₀) + bortezomib (IC₂₀). Measure apoptosis via Annexin V/PI staining and caspase-3 activation.
- Mechanistic Insight: Bortezomib inhibits NF-κB, sensitizing cells to Melphalan-induced DNA damage. Clinical trials use a 1:3 dosing ratio (Melphalan: 0.25 mg/kg; Bortezomib: 1.3 mg/m²) .
Advanced: What are the challenges in quantifying Melphalan Hydrochloride in biological matrices?
Answer:
- Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate Melphalan from plasma. Avoid heparin anticoagulants, which interfere with LC-MS/MS detection .
- Analytical Sensitivity: Achieve LOQ < 10 ng/mL via MRM transitions (m/z 305→105 for Melphalan; m/z 309→109 for deuterated internal standard) .
Advanced: How does the G>C174 IL-6 polymorphism affect Melphalan's cytotoxicity in BMSCs?
Answer:
- Genotyping: Screen primary BMSCs via PCR-RFLP using BsrBI restriction enzyme.
- Functional Analysis: Treat GG vs. CC genotype cells with 50 µg/mL Melphalan. IL-6 ELISA shows no genotype-dependent differences in suppression, suggesting polymorphism-independent cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
